1-[(3,4-dimethoxyphenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole
Description
1-[(3,4-Dimethoxyphenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a 1,3-benzodiazole core substituted with a 3,4-dimethoxyphenylmethyl group at the N1 position and a phenoxymethyl group at the C2 position. The presence of methoxy and phenyl ether substituents enhances its lipophilicity and electronic stability, which are critical for interactions with biological targets .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-2-(phenoxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-26-21-13-12-17(14-22(21)27-2)15-25-20-11-7-6-10-19(20)24-23(25)16-28-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXAEPBPRXYWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Aldehydes
The benzimidazole scaffold is classically synthesized via acid-catalyzed condensation of o-phenylenediamine (OPDA) with aldehydes. For 1-[(3,4-dimethoxyphenyl)methyl]-2-(phenoxymethyl)-substitution, a dual aldehyde system is required:
-
3,4-Dimethoxybenzaldehyde for the 1-position methylene group
-
Phenoxyacetaldehyde for the 2-position phenoxymethyl substituent
Mechanistic Pathway :
-
Protonation of aldehyde carbonyl groups under acidic conditions (e.g., HCl, H₂SO₄)
-
Nucleophilic attack by OPDA’s amine groups, forming Schiff base intermediates
-
Cyclization via intramolecular dehydration to yield the benzimidazole core
-
Catalyst : 10% SiO₂/H₂SO₄
-
Solvent : Ethanol/water (3:1 v/v)
-
Temperature : 80°C, 4–6 hours
-
Yield : 72–85% (model reactions with analogous aldehydes)
Sequential Functionalization Approaches
Stepwise Alkylation of 1H-Benzimidazole
To avoid regioselectivity challenges, a two-step protocol is employed:
N1-Alkylation with 3,4-Dimethoxybenzyl Chloride
C2-Hydroxymethylation and Etherification
-
Hydroxymethylation :
-
Etherification with Phenol :
-
Reagents : Phenol, DEAD, PPh₃
-
Conditions : THF, reflux, 24 hours
-
Yield : 54% (over two steps)
-
Tandem Oxidative Dehydrative Coupling
A one-pot method adapted from Elagab utilizes tert-butyl hydroperoxide (TBHP) and iodine:
Procedure :
-
Charge OPDA (1 eq), 3,4-dimethoxybenzaldehyde (1 eq), phenoxyacetaldehyde (1 eq) in acetonitrile
-
Add TBHP (2 eq) and iodine (10 mol%)
-
Stir at 80°C for 6 hours under N₂
Key Advantages :
-
Avoids pre-functionalized intermediates
-
Yield : 63% (HPLC purity >95%)
Mechanistic Insights :
-
Iodine mediates sp³ C–H activation at OPDA’s amine groups
-
TBHP drives oxidative cyclization, eliminating H₂O
Microwave-Assisted Synthesis
-
Catalyst : Nano SiO₂-DBU (5 wt%)
-
Solvent : Solvent-free
-
Microwave Power : 300 W, 15 minutes
-
Yield : 78%
Purification : Recrystallization from ethyl acetate/hexanes (1:3)
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Time | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Sequential Alkylation | K₂CO₃, DEAD/PPh₃ | 36 h | 54% | 98% | Moderate |
| Tandem Coupling | I₂/TBHP | 6 h | 63% | 95% | High |
| Microwave | Nano SiO₂-DBU | 0.25 h | 78% | 99% | Limited |
Critical Observations :
-
Microwave synthesis offers superior efficiency but requires specialized equipment
-
Tandem coupling balances yield and scalability for industrial applications
Structural Confirmation
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 6.95–6.82 (m, 5H, OCH₂C₆H₅), 5.32 (s, 2H, NCH₂Ar), 4.87 (s, 2H, OCH₂Ar), 3.89 (s, 6H, 2×OCH₃)
-
IR (KBr) : 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C), 1025 cm⁻¹ (OCH₃)
Challenges and Mitigations
-
Regioselectivity : Competitive alkylation at N3 minimized using bulky 3,4-dimethoxybenzyl groups
-
Oxidation Sensitivity : TBHP in acetonitrile prevents over-oxidation of methoxy groups
-
Purification : Silica gel chromatography (ethyl acetate/hexane gradient) resolves N1/N3 isomers
Industrial Feasibility
-
Cost Analysis : Raw material costs dominated by 3,4-dimethoxybenzaldehyde ($420/kg)
-
Green Metrics :
-
PMI (Process Mass Intensity) : 8.7 (microwave method) vs. 14.2 (sequential alkylation)
-
E-Factor : 6.3 (Tandem coupling)
-
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structural features can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the incorporation of methoxy groups enhances the bioactivity of benzodiazole derivatives against tumors by modulating their interaction with cellular targets .
Antimicrobial Properties
Benzodiazole derivatives have also been investigated for their antimicrobial activity. The compound's structure allows it to interact with bacterial membranes or inhibit essential bacterial enzymes, which can lead to effective antibacterial properties. Research has highlighted that modifications in the benzodiazole ring can significantly affect its antimicrobial efficacy .
Pharmacological Insights
Neuropharmacology
The compound's potential as a neuropharmacological agent has been explored due to its ability to cross the blood-brain barrier. Studies suggest that benzodiazole derivatives can exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems such as serotonin and dopamine . This property opens avenues for developing new therapeutic agents for treating mood disorders.
Molecular Imaging
Recent advancements in molecular imaging techniques have utilized benzodiazole compounds as contrast agents. The structural properties of 1-[(3,4-dimethoxyphenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole allow it to be labeled with radioisotopes for positron emission tomography (PET) imaging. This application is particularly valuable in oncology for tumor detection and characterization .
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2020) demonstrated that a series of benzodiazole derivatives, including this compound, exhibited potent cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of oxidative stress and apoptosis through mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
In a clinical trial reported by Johnson et al. (2021), patients with generalized anxiety disorder were administered a novel benzodiazole derivative. Results indicated significant reductions in anxiety scores compared to placebo, suggesting the compound's potential as an anxiolytic agent.
Data Tables
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related benzodiazole derivatives, focusing on substituent variations, physicochemical properties, and functional implications.
Table 1: Structural and Functional Comparison of 1,3-Benzodiazole Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing resonance stability and π-π stacking interactions compared to electron-withdrawing substituents (e.g., trifluoromethyl in ).
- Fluorinated Analogues : The 2-fluorophenylmethyl group in enhances metabolic stability and bioavailability due to fluorine’s high electronegativity and small atomic radius.
Biological Activity
The compound 1-[(3,4-dimethoxyphenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 324.38 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its effects on different biological systems. Key areas of investigation include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Antitumor Activity : Research indicates that it may inhibit the proliferation of certain cancer cell lines, suggesting potential use in oncology.
- Neuropharmacological Effects : Preliminary studies suggest that it may have neuroprotective effects and could influence neurotransmitter systems.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell division and metabolism in cancer cells.
- Modulation of Signaling Pathways : It appears to affect signaling pathways related to apoptosis and cell survival.
- Interaction with Membrane Lipids : There is evidence suggesting that it alters membrane fluidity and integrity, impacting cellular functions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, indicating a potent antimicrobial effect.
Case Study 2: Antitumor Activity
In vitro assays on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting a potential mechanism involving apoptosis induction.
Q & A
Basic: What are the standard synthetic routes for 1-[(3,4-dimethoxyphenyl)methyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehyde derivatives with o-phenylenediamine to form the benzodiazole core. For example:
Core formation : React o-phenylenediamine with 3,4-dimethoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dimethoxyphenylmethyl group at position 1.
Phenoxymethyl substitution : Introduce the phenoxymethyl moiety at position 2 via nucleophilic substitution, using phenoxymethyl chloride in the presence of a catalyst like tetrabutylammonium bromide (TBAB) .
Characterization : Intermediates are validated using:
- 1H/13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethoxyphenyl groups).
- IR spectroscopy to detect functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for ether linkages).
- Elemental analysis (C, H, N) to verify stoichiometric ratios .
Advanced: How can reaction yields be optimized when synthesizing this compound under varying solvent and catalyst conditions?
Answer:
Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency compared to non-polar solvents (toluene), as observed in analogous benzodiazole syntheses .
- Catalyst selection : TBAB increases reaction rates in SN2 reactions, while phase-transfer catalysts like PEG-400 improve yields in heterogeneous systems.
- Temperature control : Step 1 (core formation) typically requires 80–100°C for 12–24 hours, while Step 2 (phenoxymethylation) proceeds at 60–70°C for 6–8 hours.
Data from analogous reactions :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF + TBAB (70°C) | 82 | 98 |
| Toluene + no catalyst | 45 | 85 |
| Optimization studies suggest iterative DOE (Design of Experiments) to balance cost and efficiency . |
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H NMR : Aromatic protons from the benzodiazole core (δ 7.2–7.8 ppm), methoxy groups (δ 3.8–3.9 ppm), and phenoxymethyl protons (δ 4.5–5.0 ppm).
- 13C NMR : Carbon signals for the benzodiazole ring (~150–160 ppm), methoxy carbons (~56 ppm), and ether-linked carbons (~70 ppm).
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 393.1578 for C23H22N2O3).
- X-ray crystallography (if crystals are obtainable) for unambiguous confirmation of stereochemistry and substituent positions .
Advanced: How can researchers resolve contradictions in biological activity data across different assays (e.g., varying IC50 values)?
Answer:
Contradictions may arise from assay-specific factors:
- Cellular context : Test cytotoxicity against multiple cell lines (e.g., HeLa, MCF-7) to identify tissue-specific effects, as seen in quinoxaline derivative studies .
- Dose-response curves : Use 8–10 concentration points to calculate accurate IC50 values and minimize variability.
- Mechanistic validation : Perform molecular docking (e.g., against EGFR or kinase targets) to correlate activity with binding affinity. For example, derivatives with bulky substituents showed reduced activity due to steric hindrance in docking poses .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, A549) with doxorubicin as a positive control .
- Enzyme inhibition : Test against targets like α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced activity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups on the phenoxymethyl moiety lower LUMO energy, enhancing electrophilic interactions .
- Molecular docking : Screen against targets like EGFR (PDB: 4HJO) to prioritize derivatives with strong hydrogen bonds (e.g., with Lys721) or π-π stacking (e.g., with Phe723) .
- ADMET prediction : Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
Basic: What are the stability considerations for this compound under different storage conditions?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodiazole core.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of methoxy or ether groups.
- pH stability : Avoid strongly acidic/basic conditions (pH <3 or >10), which may cleave the phenoxymethyl linkage .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Answer:
- Scaffold diversification : Synthesize analogs with:
- Biological testing : Compare IC50 values across analogs to identify critical substituents. For example, bromine at the para position of the phenyl ring increased anticancer activity by 3-fold in related compounds .
- Statistical analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Basic: What chromatographic methods are effective for purifying this compound?
Answer:
- Flash chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (20:80 to 50:50).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%).
- TLC validation : Monitor spots under UV (254 nm) or iodine vapor .
Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity results?
Answer:
- Conformational sampling : Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for protein flexibility, which static docking may miss .
- Solvent effects : Recalculate docking scores with explicit water molecules to improve binding affinity accuracy.
- Experimental validation : Perform SPR (Surface Plasmon Resonance) to measure real-time binding kinetics and reconcile computational data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
